N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-(1-ethyl-4-nitro-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]AMINE is a complex organic compound that features a combination of pyrazole and thiadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]AMINE typically involves multi-step reactions. The process begins with the preparation of the pyrazole and thiadiazole intermediates, followed by their coupling to form the final product. Common reagents used in these reactions include hydrazine, chloroacetyl chloride, and various solvents such as ethanol and dimethyl sulfoxide. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]AMINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents such as potassium permanganate. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]AMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]AMINE is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new medications.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other materials science fields.
Mechanism of Action
The mechanism of action of N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- **N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]AMINE
- **N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]AMINE
Uniqueness
The uniqueness of N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]AMINE lies in its combination of pyrazole and thiadiazole moieties This structure provides a unique set of chemical and biological properties that distinguish it from other similar compounds
Properties
Molecular Formula |
C17H15ClN8O2S |
---|---|
Molecular Weight |
430.9 g/mol |
IUPAC Name |
N-[1-[(2-chlorophenyl)methyl]pyrazol-3-yl]-5-(1-ethyl-4-nitropyrazol-3-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C17H15ClN8O2S/c1-2-24-10-13(26(27)28)15(23-24)16-20-21-17(29-16)19-14-7-8-25(22-14)9-11-5-3-4-6-12(11)18/h3-8,10H,2,9H2,1H3,(H,19,21,22) |
InChI Key |
XMXDUIYNOSXKCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C2=NN=C(S2)NC3=NN(C=C3)CC4=CC=CC=C4Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.